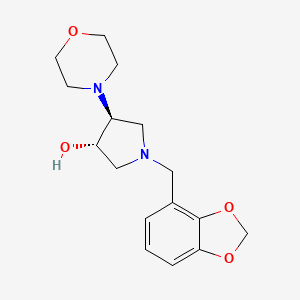
N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide, commonly known as DCFDA, is a fluorescent dye that is widely used in scientific research. It is a derivative of fluorescein, a well-known fluorescent dye that has been used in a variety of applications, including microscopy, flow cytometry, and cell-based assays. DCFDA has gained popularity in recent years due to its unique properties, which make it an excellent tool for studying oxidative stress and reactive oxygen species (ROS) in living cells.
Wirkmechanismus
DCFDA is a non-fluorescent compound that is converted into a highly fluorescent compound (DCF) in the presence of N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide. The conversion of DCFDA to DCF is thought to occur through a two-step process, in which DCFDA is first oxidized by this compound to form a radical intermediate, which is then rapidly converted to DCF. The fluorescence of DCF is proportional to the amount of this compound present in the cell, making it an excellent tool for measuring intracellular this compound levels.
Biochemical and Physiological Effects:
DCFDA has been shown to have a number of biochemical and physiological effects in living cells. It has been shown to induce apoptosis in cancer cells, and to protect against oxidative stress-induced cell death in neurons. DCFDA has also been shown to modulate the activity of a number of enzymes involved in cellular metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
DCFDA has a number of advantages for use in laboratory experiments. It is a non-toxic, cell-permeable dye that can be easily loaded into cells and used to measure intracellular N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide levels. DCFDA is also highly sensitive and can detect low levels of this compound in cells. However, there are also some limitations to the use of DCFDA in laboratory experiments. It is important to note that the conversion of DCFDA to DCF is not specific to any particular this compound, and can be influenced by a variety of factors, including pH and the presence of other reactive species.
Zukünftige Richtungen
There are a number of future directions for research on DCFDA. One area of research is the development of new fluorescent dyes that are more specific for particular N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide. Another area of research is the use of DCFDA in combination with other dyes and probes to study multiple aspects of cellular function simultaneously. In addition, there is growing interest in the use of DCFDA in vivo to study this compound production in animal models of disease. Finally, there is a need for further research to fully understand the biochemical and physiological effects of DCFDA in living cells.
Synthesemethoden
DCFDA is synthesized by reacting 2,5-dichloro-3-nitrobenzoic acid with 3-acetylamino-4-hydroxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then cyclized to form the furan ring, which is then acetylated to yield DCFDA. The synthesis of DCFDA is a relatively simple process that can be carried out in the laboratory using standard techniques.
Wissenschaftliche Forschungsanwendungen
DCFDA is widely used in scientific research to study oxidative stress and N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)-2-furamide in living cells. It is a non-toxic, cell-permeable dye that can be easily loaded into cells and used to measure intracellular this compound levels. DCFDA is also used to study the effects of antioxidants and other compounds on this compound production in cells. In addition, DCFDA is used in a variety of applications, including microscopy, flow cytometry, and cell-based assays.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-11(23)12-3-2-4-14(9-12)22-19(24)18-8-7-17(25-18)15-10-13(20)5-6-16(15)21/h2-10H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFYMDYBFMQQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-1,3-benzothiazol-2-yl-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5081824.png)


![4-[3-(4-fluorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5081852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5081868.png)
![methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B5081881.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5081891.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081894.png)
![N-cyclohexyl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5081897.png)
![1-[6-(4-fluorophenoxy)hexyl]piperidine](/img/structure/B5081899.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5081912.png)
![3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5081917.png)
![ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclohexane]-10-carboxylate](/img/structure/B5081921.png)
